

Independent Verification of Opaganib's Preclinical Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Opaganib**
Cat. No.: **B605085**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of **Opaganib** (also known as ABC294640), a first-in-class, orally administered, small molecule inhibitor of sphingosine kinase-2 (SPHK2), dihydroceramide desaturase (DES1), and glucosylceramide synthase (GCS).^{[1][2][3]} Its multifaceted mechanism of action has been evaluated in a broad range of preclinical models, including oncology, virology, inflammatory diseases, and metabolic disorders. This document summarizes key quantitative data from these studies and compares them with relevant alternative therapies, offering a valuable resource for independent verification and further research.

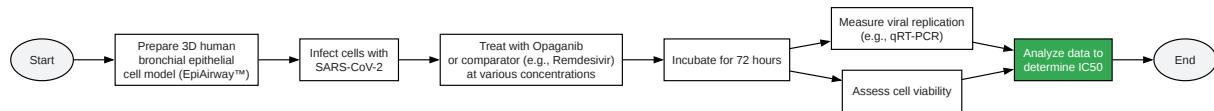
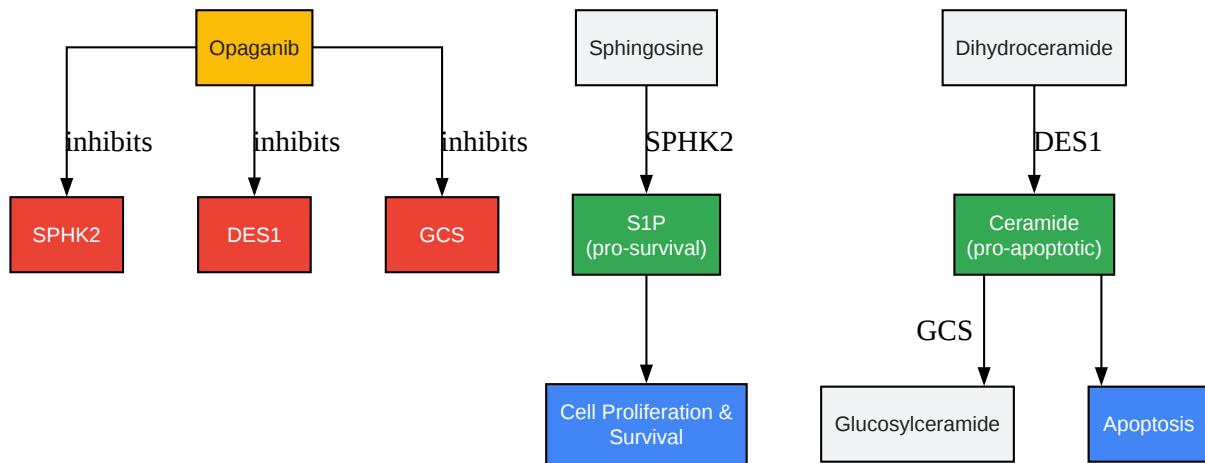
Section 1: Comparative Efficacy in Oncology

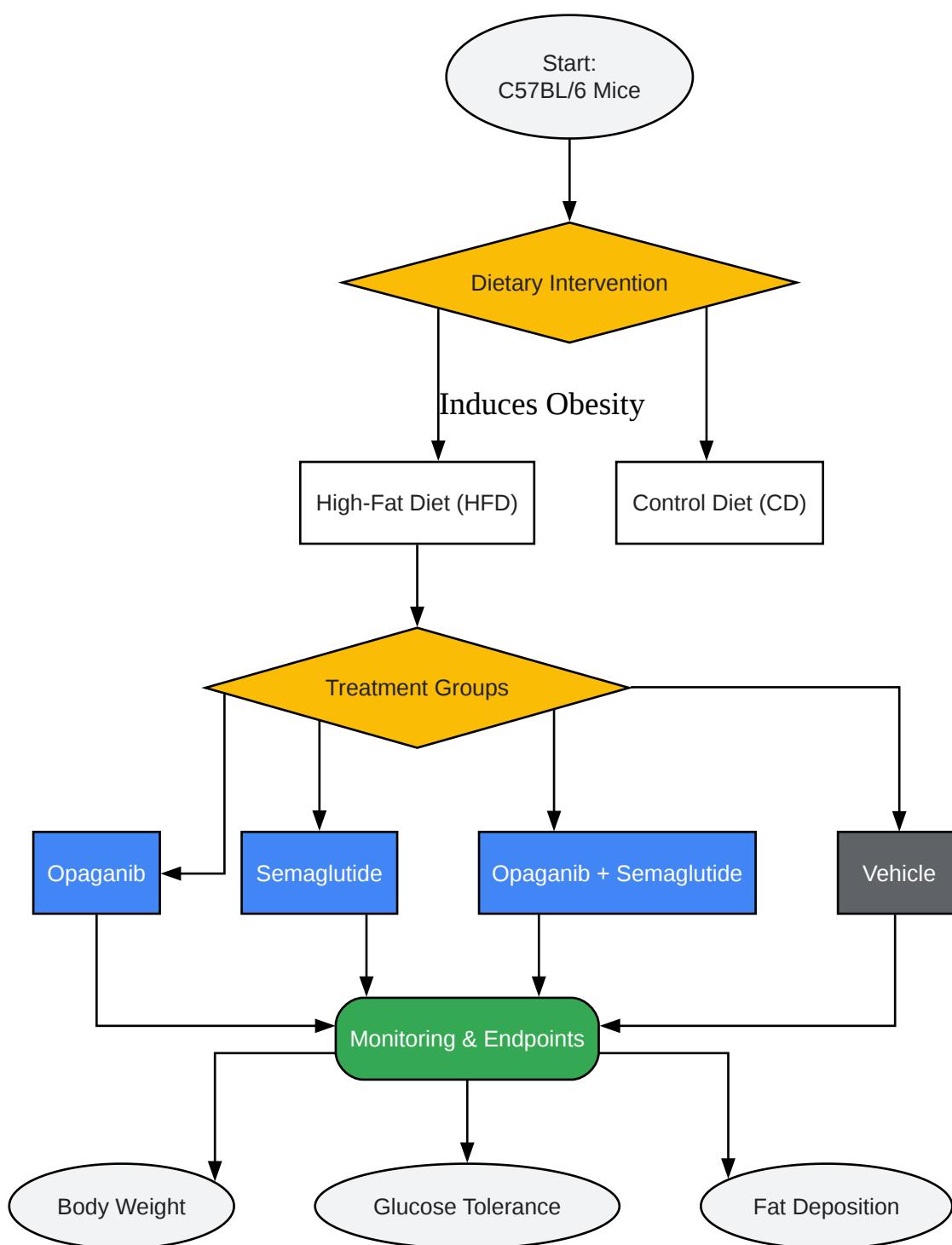
Opaganib has demonstrated anti-cancer activity in various preclinical models. Its mechanism, involving the modulation of sphingolipid metabolism, leads to the depletion of the pro-proliferative molecule sphingosine-1-phosphate (S1P) and the accumulation of pro-apoptotic ceramides.^[4] This section compares the *in vivo* efficacy of **Opaganib** with other inhibitors targeting sphingolipid metabolism in relevant cancer models.

Table 1.1: In Vivo Efficacy of Opaganib and Comparators in Cancer Xenograft Models

Compound	Cancer Model	Animal Model	Dosing Regimen	Tumor Growth Inhibition (TGI) / Outcome	Reference
Opaganib	Neuroblastoma (SK-N-BE2 xenograft)	NOD/SCID mice	50 mg/kg/day, 5 days/week (oral)	Significant suppression of tumor growth. [5] [6]	[5] [6]
Opaganib	Cholangiocarcinoma (PAX165 PDX)	Nude mice	Not specified	Significantly decreased tumor volumes compared to control. [7] [8]	[7] [8]
Opaganib + Temozolomid e/Irinotecan	Neuroblastoma (SK-N-BE2 xenograft)	NOD/SCID mice	Opaganib: 50 mg/kg/day, 5 days/week (oral)	Increased antitumor activity compared to chemotherapy alone. [5] [6]	[5] [6]
Eliglustat	Glioblastoma (patient-derived xenografts)	Mice	Not specified	Data not available in searched articles	
Genz-161	Colon Cancer (WiDr xenograft)	Mice	Not specified	Sensitized cancer cells to chemotherapy and diminished tumor growth.	

Experimental Protocols: Oncology



Opaganib in Neuroblastoma Xenograft Model:[5][6]


- Cell Line: Human SK-N-(BE)2 neuroblastoma cells with amplified MYCN.
- Animal Model: Immunodeficient NOD/SCID mice.
- Procedure:
 - SK-N-(BE)2 cells are implanted subcutaneously into the flanks of the mice.
 - Once tumors are palpable, mice are randomized into treatment and control groups.
 - **Opaganib** is administered orally at a dose of 50 mg/kg/day, five days a week.
 - Tumor growth is monitored by measuring tumor volume at regular intervals.
 - For combination studies, temozolomide and irinotecan are administered according to standard protocols, with or without concurrent **Opaganib** treatment.
 - Mouse body weight and general health are monitored for toxicity.

Opaganib in Cholangiocarcinoma Patient-Derived Xenograft (PDX) Model:[7][8]

- Tumor Model: PAX165, a patient-derived xenograft from a surgically resected cholangiocarcinoma expressing high levels of SPHK2.
- Animal Model: Nude mice.
- Procedure:
 - Tumor fragments from the PAX165 PDX model are implanted subcutaneously into nude mice.
 - Mice are randomized into four groups: vehicle control, upamostat alone, **Opaganib** alone, and the combination of upamostat and **Opaganib**.
 - Treatments are administered, and tumor volumes and mouse weights are measured over time.

Signaling Pathway: Opaganib's Anti-Cancer Mechanism

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Progress in the Development of Opaganib for the Treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opaganib (ABC294640) Induces Immunogenic Tumor Cell Death and Enhances Checkpoint Antibody Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RedHill and U.S. Army Announce Opaganib's Ebola Virus Disease Survival Benefit in U.S. Army-Funded In-Vivo Study [prnewswire.com]
- 4. tephiconnect.org [tephiconnect.org]
- 5. Opaganib Downregulates N-Myc Expression and Suppresses In Vitro and In Vivo Growth of Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opaganib Downregulates N-Myc Expression and Suppresses In Vitro and In Vivo Growth of Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Independent Verification of Opaganib's Preclinical Efficacy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605085#independent-verification-of-opaganib-s-published-preclinical-results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com